Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride
Description
Tricyclo[7.2.2.0²,⁷]trideca-2,4,6-trien-8-amine;hydrochloride is a tricyclic amine hydrochloride salt characterized by a complex fused-ring system. The compound features a central amine group at the 8-position of the tricyclo[7.2.2.0²,⁷]trideca-2,4,6-triene framework, with the hydrochloride salt enhancing its solubility and stability in aqueous environments . The unique bicycloheptene and fused-ring architecture may influence its electronic configuration, steric bulk, and intermolecular interactions, which are critical determinants of reactivity and biological activity .
Properties
IUPAC Name |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13;/h1-4,9-10,13H,5-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSSOSLNXJUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C3=CC=CC=C23)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multistep organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, it can be used as a probe or inhibitor in studying biological processes. Its interactions with enzymes and receptors can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and materials. Its properties may be advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
- Ring System and Unsaturation: The compound’s unsaturated tricyclo[7.2.2.0²,⁷]trideca-triene core distinguishes it from saturated adamantane derivatives (e.g., amantadine, memantine).
- Substituent Effects : Memantine’s 3,5-dimethyl groups enhance lipophilicity and blood-brain barrier penetration compared to amantadine, contributing to its NMDA receptor selectivity . In contrast, the N-methyl derivative (CAS 10523-69-0) exhibits higher basicity due to the secondary amine, which may influence solubility and pharmacokinetics .
- Solubility : All hydrochlorides show improved aqueous solubility versus free bases. Amantadine and memantine hydrochlorides are freely soluble, enabling oral formulations, while the larger tridecatriene system in the target compound may reduce solubility .
Biological Activity
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride is a complex organic compound known for its unique polycyclic structure and potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 80958-81-2 |
This compound exhibits biological activity primarily through its interaction with cellular macromolecules such as DNA and proteins:
- DNA Intercalation : The compound's polycyclic structure allows it to intercalate into DNA strands, potentially disrupting normal replication and transcription processes.
- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
Research Findings
Numerous studies have been conducted to assess the biological effects of this compound:
-
Antitumor Activity : Research indicates that tricyclic compounds similar to this one can exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms such as angiogenesis suppression.
- Case Study : A study on related compounds demonstrated significant reductions in tumor size in xenograft models when treated with tricyclic derivatives.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.
- Antimicrobial Properties : Preliminary studies suggest that tricyclic compounds may possess antimicrobial activity against certain bacterial strains.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Naphthalene | Limited antimicrobial | |
| Anthracene | Moderate cytotoxicity | |
| Phenanthrene | Antitumor properties | |
| This compound | Potential antitumor & neuroprotective effects |
Study on Antitumor Effects
A significant study published in the European Journal of Medicinal Chemistry investigated the antitumor effects of tricyclic compounds similar to this compound:
- Objective : To evaluate the efficacy of various tricyclic derivatives against breast cancer cells.
- Methodology : In vitro assays were conducted on MDA-MB-231 breast cancer cells.
- Findings : Compounds displayed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Neuroprotective Study
Another study assessed the neuroprotective potential of related compounds:
- Objective : To determine the protective effects against oxidative stress-induced neuronal cell death.
- Methodology : Primary neuronal cultures were treated with oxidative agents in the presence of tricyclic derivatives.
- Findings : Significant reduction in cell death was observed, suggesting potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
